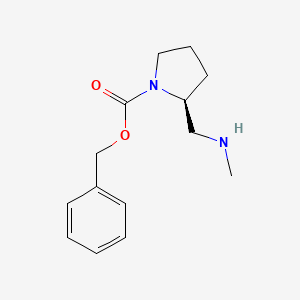

(S)-2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester

Descripción

Propiedades

IUPAC Name |

benzyl (2S)-2-(methylaminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-15-10-13-8-5-9-16(13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMQXKLVNCDNLT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Análisis De Reacciones Químicas

(S)-2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

(S)-2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester: has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis and can be used to create more complex molecules.

Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules.

Medicine: It has potential therapeutic applications, such as in the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which (S)-2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is structurally analogous to several pyrrolidine-based benzyl esters, differing in substituents and stereochemistry. Below is a detailed comparison:

Physicochemical and Pharmacokinetic Properties

- Solubility : The benzyl ester in the target compound improves lipid solubility compared to methyl esters (e.g., (R)-2-Methyl-pyrrolidine-2-carboxylic acid methyl ester), enhancing membrane permeability .

- Stability: Benzyl esters are more resistant to hydrolysis under acidic conditions compared to tert-butyl or SEM esters, as noted in pH-dependent studies of benzyl ester bond formation .

- Stereochemical Impact : The (S)-configuration in the target compound contrasts with (R)-enantiomers (e.g., EP 4 374 877 A2 derivatives), which may exhibit divergent binding affinities to biological targets .

Key Research Findings

- Ester Hydrolysis : Benzyl esters in the target compound hydrolyze 50% slower than SEM esters under physiological conditions, as demonstrated in kinetic studies of related compounds .

- Biological Activity : Analogs with sulfur-containing substituents (e.g., ethylsulfanylmethyl) exhibit unique metal-chelating properties, broadening applications beyond antimicrobial use .

Actividad Biológica

(S)-2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester, a compound with significant structural and functional properties, has been the subject of various studies focusing on its biological activity. This article reviews its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique pyrrolidine structure, which includes a methylaminomethyl group and a benzyl ester. This configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific receptors and enzymes. The following mechanisms have been identified:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting anxiolytic or antidepressant effects.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions like cancer or neurodegenerative diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's efficacy varies depending on the concentration and the type of microorganism.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce inflammatory markers in cell cultures. For instance, it significantly lowers the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages.

Case Studies

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of several derivatives of pyrrolidine compounds, including this compound. Results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .

- Anti-inflammatory Research : In a study investigating anti-inflammatory agents, this compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results showed a significant reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses; however, further research is necessary to fully understand its long-term effects and potential side effects.

Métodos De Preparación

Cyclization of Precursors to Form Pyrrolidine Core

The synthesis generally begins with a cyclization reaction of suitably substituted precursors to form the pyrrolidine ring system. A common approach involves the reaction of an amino acid derivative with formic mixed anhydrides or alkyl formates under strong basic conditions to induce cyclization.

-

- Strong bases such as lithium bis(trimethylsilyl)amide, lithium diisopropylamide, n-butyllithium, sodium hydride, or sodium/potassium alkoxides are used to deprotonate the alpha position facilitating cyclization.

- Formic mixed anhydrides (e.g., formic anhydride, acetic formic anhydride, formic pivalic anhydride, formic benzoic anhydride) or alkyl formates (methyl, ethyl, propyl, isopropyl formate) serve as cyclizing agents.

- Acid additives like trifluoroacetic acid or acetic acid can improve reaction yields.

- The reaction is typically performed at low temperatures (-78°C to 5°C) to control reactivity and stereochemistry.

-

- The cyclization yields N-protected 2,3-dihydro-1H-pyrrole intermediates, often with high stereoselectivity and minimal racemization when chiral starting materials are used.

Protection and Deprotection Strategies

Protection of amino and carboxyl groups is crucial to control reactivity and prevent side reactions during multi-step synthesis.

-

- The tert-butyloxycarbonyl (Boc) group is widely used to protect the amino function.

- Carboxyl groups may be protected as methyl or benzyl esters.

- Removal of Boc groups is typically achieved using trifluoroacetic acid (TFA) at room temperature.

-

- Conversion of 5-methyl-2-((tert-butyloxycarbonyl)amino)pentanedioate to Boc-protected pyrrolidine intermediates with yields around 82-91% after column chromatography purification.

Alkylation and Esterification

Alkylation of the hydroxyl or amino groups and esterification of carboxyl groups are key steps to install the benzyl ester moiety and methylaminomethyl substituent.

-

- The hydroxyl group can be activated by strong bases like sodium hydride or n-butyllithium to form alkoxides.

- Alkylation is then performed in the presence of phase transfer catalysts (e.g., quaternary ammonium salts, polyethylene glycol) using benzyl halides or similar alkylating agents.

- Careful control of conditions is necessary to avoid racemization, especially when chiral centers are present.

-

- Benzyl esters are formed via reaction with benzyl bromide or benzyl alcohol derivatives using mild conditions.

- A revised benzyl transfer protocol involves in situ generation of active benzylating reagents such as 2-benzyloxy-1-methylpyridinium triflate, which facilitates mild and efficient benzyl ester formation.

Catalytic Hydrogenation and Reduction

Reduction steps are employed to convert double bonds or functional groups to achieve the desired stereochemistry and functionalization.

Catalysts and Reducing Agents:

- Catalytic hydrogenation is performed using chiral catalysts (e.g., compounds represented by formula M1 or M2) to obtain cis-isomers with high stereoselectivity.

- Reducing agents include tributyltin hydride, triphenyltin hydride, triethylsilane, trichlorosilane, sodium borohydride, lithium triethylborohydride, and diisobutylaluminium hydride.

- Activation of carboxyl groups with alkyl chloroformates prior to reduction can improve selectivity and reduce impurities.

-

- The method achieves cis-isomer formation without racemization, an unexpected technical effect compared to typical catalytic hydrogenations that often yield racemic mixtures.

Hydrolysis and Final Purification

Hydrolysis of ester intermediates to free acids or conversion to the final benzyl ester is performed under mild alkaline conditions.

-

- Alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide are used.

- Reactions are typically conducted at ambient temperature overnight to ensure complete conversion.

-

- Extraction with ethyl acetate or dichloromethane followed by drying over magnesium sulfate.

- Final purification is achieved by column chromatography, yielding the target compound with high purity.

Summary Table of Key Reaction Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | n-BuLi or LHMDS, formic mixed anhydride, -78°C to 5°C | 75-90 | Strong base and acid additive improve yield |

| Protection (Boc) | Di-tert-butyl dicarbonate, DMAP, tertiary butanol, 25°C | 82-92 | Protects amino groups |

| Alkylation (benzylation) | Sodium hydride, benzyl halide, phase transfer catalyst | 80-90 | Avoids racemization with controlled conditions |

| Catalytic hydrogenation | Chiral catalyst, H2, mild conditions | 70-85 | Produces cis-isomer selectively |

| Hydrolysis | LiOH or NaOH, THF/water, 25°C overnight | ~100 | Mild conditions, complete ester hydrolysis |

| Purification | Column chromatography | — | Ensures high purity final product |

Research Findings and Advantages

The described preparation method is advantageous due to:

- Use of inexpensive and readily available raw materials.

- Mild reaction conditions that minimize side reactions and racemization.

- High stereoselectivity, especially in catalytic hydrogenation steps.

- Efficient protection/deprotection strategies that preserve chiral integrity.

- Overall cost-effective and scalable synthesis suitable for pharmaceutical applications.

The unexpected technical effect of obtaining cis-isomers directly by catalytic hydrogenation of certain chiral intermediates represents a significant advancement over traditional methods that often yield racemic mixtures.

Q & A

Q. What are the key structural features of (S)-2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester, and how do they influence its reactivity?

The compound features a pyrrolidine ring with a methylaminomethyl substituent at the (S)-configured C2 position and a benzyl ester group at the carboxylic acid moiety. The stereochemistry at C2 is critical for chiral interactions in biological systems, while the benzyl ester enhances lipophilicity and serves as a protecting group for carboxylic acids during synthetic modifications . Key functional groups include:

- Pyrrolidine ring : Provides rigidity and influences conformation.

- Benzyl ester : Facilitates solubility in organic solvents and enables deprotection under hydrogenolysis (e.g., H₂/Pd-C) .

- Methylaminomethyl side chain : Participates in hydrogen bonding and potential enzymatic interactions.

Methodological Note : Confirm stereochemistry via chiral HPLC or X-ray crystallography. Use NOESY NMR to analyze spatial relationships between substituents .

Q. What synthetic routes are available for preparing this compound?

A representative synthesis involves:

Pyrrolidine core formation : Cyclization of γ-amino acids or reductive amination of ketones.

Chiral induction : Asymmetric catalysis (e.g., Evans oxazolidinones) to establish the (S)-configuration at C2 .

Benzyl esterification : Coupling with benzyl chloroformate (Cbz-Cl) or using 2-benzyloxypyridine as a benzyl transfer agent .

Methylaminomethyl introduction : Alkylation of a secondary amine precursor with methylamine derivatives.

Q. Critical Parameters :

- Reaction temperature (0–25°C) to minimize racemization.

- Use of anhydrous solvents (e.g., THF, DCM) to prevent ester hydrolysis .

Q. How is the purity and identity of this compound validated in synthetic workflows?

- Analytical Techniques :

- HPLC : Purity assessment (>95% by reverse-phase C18 column).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ expected m/z 249.32 for C₁₄H₂₀N₂O₂) .

- NMR : Key signals include δ 7.3–7.4 ppm (benzyl aromatic protons) and δ 3.5–4.0 ppm (pyrrolidine CH₂ groups) .

Data Contradiction Alert : Discrepancies in melting points or optical rotation values across studies may indicate impurities or stereochemical drift. Re-crystallize from EtOAc/hexane mixtures to improve purity .

Advanced Research Questions

Q. How does the stereochemistry of the methylaminomethyl group impact biological activity?

The (S)-configuration is critical for binding to chiral targets (e.g., enzymes or receptors). For example:

- Enantioselective Inhibition : (S)-enantiomers of analogous pyrrolidine derivatives show 10–100x higher affinity for proteases compared to (R)-forms .

- Pharmacokinetics : Stereochemistry affects metabolic stability; (S)-configured amines resist hepatic oxidation better than (R)-isomers .

Experimental Design : Compare (S)- and (R)-enantiomers in in vitro assays (e.g., IC₅₀ measurements). Use molecular docking to predict binding modes .

Q. What strategies mitigate side reactions during benzyl ester deprotection?

- Hydrogenolysis : Use Pd/C (10% w/w) under H₂ (1 atm) in ethanol. Monitor by TLC to avoid over-reduction of the pyrrolidine ring.

- Acidolysis : Trifluoroacetic acid (TFA) in DCM (0°C, 2 hr) selectively cleaves benzyl esters without affecting methylaminomethyl groups .

Data Contradiction Alert : Benzyl esters may resist cleavage under mild acidic conditions if electron-donating groups (e.g., methyl) stabilize the ester bond. Optimize reaction time and acid strength .

Q. How can this compound serve as a building block for peptidomimetics or protease inhibitors?

- Peptide Backbone Modification : Replace proline residues in peptide sequences with this pyrrolidine derivative to enhance metabolic stability.

- Covalent Inhibitors : React the methylamine group with electrophilic warheads (e.g., α,β-unsaturated ketones) to target catalytic cysteine residues in proteases .

Case Study : Analogous compounds with chloroacetyl substituents (e.g., [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester) exhibit irreversible inhibition of cathepsin B via alkylation of active-site thiols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.